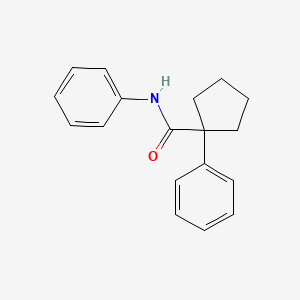

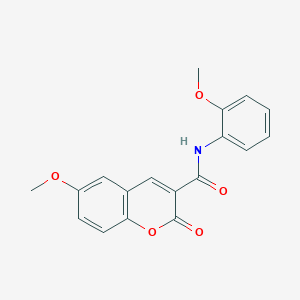

![molecular formula C32H31N3O2 B2486834 (Z)-3-[3-(4-环己基苯基)-1-苯基吡唑-4-基]-2-(3,4-二甲氧基苯基)丙-2-烯腈 CAS No. 956608-62-1](/img/structure/B2486834.png)

(Z)-3-[3-(4-环己基苯基)-1-苯基吡唑-4-基]-2-(3,4-二甲氧基苯基)丙-2-烯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chalcones and their derivatives are a significant class of organic compounds that have attracted attention due to their diverse chemical properties and potential applications in various fields such as organic electronics, pharmaceuticals, and materials science. The compound belongs to this category, featuring a complex structure that includes a pyrazole ring, a cyclohexylphenyl moiety, and dimethoxyphenyl groups.

Synthesis Analysis

Chalcones are typically synthesized through the Claisen-Schmidt condensation reaction, involving the condensation of an aldehyde and a ketone in the presence of a base. This method is versatile and allows for the introduction of various substituents, potentially including the synthesis of "(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile" by carefully choosing the starting materials and reaction conditions to introduce the specific functional groups and achieve the desired stereochemistry (Salian et al., 2018).

Molecular Structure Analysis

The molecular structure of chalcone derivatives can be elucidated using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule and their spatial orientation. This information is crucial for understanding the compound's reactivity and interactions with other molecules (Salian et al., 2018).

Chemical Reactions and Properties

Chalcones are known for their versatile reactivity, participating in various organic reactions such as cyclization, addition, and substitution reactions. The specific functional groups present in "(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile" would influence its reactivity, allowing for the synthesis of a wide range of derivatives and polymorphs with different properties (Percino et al., 2014).

Physical Properties Analysis

The physical properties of chalcone derivatives, such as melting point, solubility, and crystallinity, can be significantly influenced by the nature of the substituents and the molecular conformation. These properties are essential for the compound's application in various fields, including the development of materials with specific optical or electronic properties (Percino et al., 2017).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and photochemical behavior, depend on the compound's structure. For example, the presence of electron-donating and electron-withdrawing groups in chalcone derivatives can lead to interesting photochemical properties, such as fluorescence or phosphorescence, which can be explored for applications in sensing and imaging (Percino et al., 2017).

科学研究应用

化学机制和相互作用

该化合物在化学机制中的相互作用和重要性在各种研究背景下得到研究和应用。例如,在木质素模型化合物的研究中,强调了γ-羟甲基基团的重要性以及在这些化合物的酸解作用中氢化物转移机制的作用,这表明了了解木质素酸解过程中的化学相互作用的重要性(T. Yokoyama, 2015)。

抗癌活性

该化合物的结构与其他研究抗癌活性的化合物相关。值得注意的是,已经探讨了各种非洲药用香料和蔬菜对癌细胞的细胞毒性。报道的作用方式包括诱导凋亡和破坏线粒体膜电位,这表明相关化合物可能通过这些途径展现抗癌活性(V. Kuete, O. Karaosmanoğlu, Hülya Sivas, 2017)。

药物代谢中的化学抑制剂

该化合物的相关性也在研究细胞色素P450(CYP)酶的背景下观察到,这些酶在药物代谢中至关重要。化学抑制剂对各种CYP同工酶的选择性对于了解药物相互作用和代谢至关重要,这个概念与类似(Z)-3-[3-(4-环己基苯基)-1-苯基吡唑-4-基]-2-(3,4-二甲氧基苯基)丙-2-烯腈这样的化合物的复杂化学结构密切相关(S. C. Khojasteh, S. Prabhu, J. Kenny, J. Halladay, A. Y. Lu, 2011)。

光电应用

具有类似结构的化合物已被研究用于有机光电子应用,包括有机发光二极管(OLED)。该领域的研究侧重于新的共轭系统的开发,表明了类似(Z)-3-[3-(4-环己基苯基)-1-苯基吡唑-4-基]-2-(3,4-二甲氧基苯基)丙-2-烯腈这样的复杂化合物在光电器件中的潜在应用(B. Squeo, M. Pasini, 2020)。

抗真菌性能

化合物的抗真菌性能是一个重要的研究兴趣,特别是在对抗植物病害如枣棕腐病方面。对小分子抗击病原菌如枯萎镰刀菌的结构活性关系和药效团位点预测的研究提供了关于如何构建复杂化合物以实现特定生物活性的见解(Y. Kaddouri, R. Benabbes, Sabir Ouahhoud, M. Abdellattif, B. Hammouti, R. Touzani, 2022)。

属性

IUPAC Name |

(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31N3O2/c1-36-30-18-17-26(20-31(30)37-2)27(21-33)19-28-22-35(29-11-7-4-8-12-29)34-32(28)25-15-13-24(14-16-25)23-9-5-3-6-10-23/h4,7-8,11-20,22-23H,3,5-6,9-10H2,1-2H3/b27-19+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HISXCSLIGRMNHN-ZXVVBBHZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=CC2=CN(N=C2C3=CC=C(C=C3)C4CCCCC4)C5=CC=CC=C5)C#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)C4CCCCC4)C5=CC=CC=C5)/C#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2486752.png)

![(2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B2486755.png)

![2-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2486759.png)

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbutanamide](/img/structure/B2486760.png)

![8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486767.png)

![N-(2,5-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2486768.png)

![3-(((6-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2486773.png)